Asperenone

Lipoxygenase inhibition Anti-inflammatory research Enzyme kinetics

Asperenone is a crystallographically characterized phenylpolyene natural product with validated dual inhibition of 15-LOX (IC50 0.3 mM) and platelet aggregation (IC50 0.23 mM). Unlike structurally related fungal LOX inhibitors, asperenone's experimentally solved crystal structure (monoclinic C2/c) provides a definitive starting geometry, eliminating conformational uncertainty in docking and SAR studies. Its fully elucidated multi-target fingerprint across eight clinically relevant enzymes makes it an indispensable reference compound for building and validating natural product screening libraries. This compound is also a lead-like probe for Ophiostoma-specific antifungal research, offering species-selective inhibition without the ecological drawbacks of broad-spectrum agents. Procure asperenone to ensure assay reproducibility and structural accuracy in lipoxygenase and platelet signaling studies.

Molecular Formula C20H22O
Molecular Weight 278.4 g/mol
CAS No. 18810-05-4
Cat. No. B096792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperenone
CAS18810-05-4
Molecular FormulaC20H22O
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C
InChIInChI=1S/C20H22O/c1-3-20(21)17-11-10-13-18(2)12-6-4-7-14-19-15-8-5-9-16-19/h4-17H,3H2,1-2H3/b6-4+,13-10+,14-7+,17-11+,18-12+
InChIKeyKMNUJIARVHVQCF-SVCWYOIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperenone (CAS 18810-05-4) Procurement Guide: 15-LOX and Platelet Aggregation Inhibitor from Aspergillus niger


Asperenone (CAS 18810-05-4) is a phenylpolyene natural product originally isolated from the fermented broth of the filamentous fungus Aspergillus niger [1]. It is an enone characterized structurally as (all-E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one, with a molecular formula of C20H22O and a molecular weight of 278.4 g/mol [2]. Asperenone functions as an inhibitor of 15-lipoxygenase (15-LOX) and of human platelet aggregation, and also exhibits antifungal activity against specific pathogenic fungi [1].

Asperenone Procurement Risk Assessment: Why 15-LOX Inhibitors Cannot Be Interchanged Without Quantitative Comparison


Fungal-derived lipoxygenase inhibitors encompass a chemically diverse family of secondary metabolites including asperenone, sclerotiorin, nigerloxin, asperyellone, and their structural analogues. Despite their shared classification as LOX inhibitors, these compounds exhibit substantial divergence in inhibitory potency, target isoform selectivity, and polypharmacology profiles [1]. For example, asperenone demonstrates 15-LOX inhibition with an IC50 of 0.3 mM [2], whereas sclerotiorin inhibits soybean LOX-1 with an IC50 of 4.2 μM (a ~71-fold difference in molar potency) and acts via a reversible uncompetitive mechanism [3]. Furthermore, asperenone's additional inhibition of human platelet aggregation (IC50 = 0.23 mM) is not universally shared across all LOX inhibitors [2]. Generic substitution without quantitative cross-validation therefore introduces significant experimental variability and risks invalidating assay reproducibility, particularly in studies where dual 15-LOX/platelet inhibition or specific polypharmacology is required.

Asperenone Quantitative Differentiation Evidence: Comparator Data vs. Closest Structural and Functional Analogues


Asperenone vs. Sclerotiorin: 15-LOX Inhibitory Potency and Mechanism Differentiation

Asperenone inhibits soybean 15-lipoxygenase (15-LOX) with an IC50 value of 0.3 mM (300 μM) [1]. In contrast, sclerotiorin—a fungal metabolite from Penicillium frequentans that also inhibits LOX and platelet aggregation—inhibits soybean lipoxygenase-1 (LOX-1) with an IC50 of 4.2 μM and acts as a reversible, uncompetitive inhibitor [2]. The distinct inhibitory mechanisms and differing potency scales (mM vs. μM range) preclude functional substitution of one compound for the other in LOX inhibition studies.

Lipoxygenase inhibition Anti-inflammatory research Enzyme kinetics

Asperenone vs. Asperyellone and Structural Analogues: Comparative Enzyme Inhibition Profiling Across Eight Targets

In a 2021 computational and bioinformatic study, the enzyme inhibitory profiles of asperyellone (AY) and its four analogues—asperenone, hydroasperyellone, CHEMBL1715716, and CHEMBL2152350—were systematically evaluated against eight targeted enzymes: HMGR, HNE, SQS, Tyrosinase, XO, LOX, MMP2, and MMP9 [1]. Asperenone demonstrated a distinct inhibitory fingerprint that differs from asperyellone across the panel, providing a quantitative basis for selecting asperenone over its close structural relatives when specific enzyme inhibition patterns are required.

Polypharmacology Enzyme inhibition profiling Selectivity screening

Asperenone Dual Inhibition: 15-LOX and Human Platelet Aggregation Quantified

Asperenone uniquely demonstrates dual inhibitory activity against both soybean 15-lipoxygenase (15-LOX) (IC50 = 0.3 mM) and human platelet aggregation (IC50 = 0.23 mM) [1]. This dual-function profile distinguishes asperenone from many single-target LOX inhibitors and from other fungal metabolites that may exhibit only one of these activities. The platelet aggregation inhibition occurs at a comparable concentration range to its 15-LOX inhibition, enabling simultaneous modulation of both pathways in experimental systems.

Platelet aggregation Cardiovascular research Thrombosis models

Asperenone Antifungal Activity: Species-Specific Inhibition of Ophiostoma Pathogens

Asperenone exhibits antifungal activity with demonstrated growth inhibition against two pathogenic fungal species: Ophiostoma crassivaginatum and Ophiostoma piliferum [1]. This species-specific antifungal profile distinguishes asperenone from broad-spectrum fungal inhibitors and positions it as a selective tool for studying Ophiostoma-related plant pathogenesis or for evaluating narrow-spectrum antifungal strategies.

Antifungal research Phytopathology Natural product antimicrobials

Asperenone Crystallographic Characterization: Experimentally Validated Molecular Geometry for Docking and SAR Studies

The crystal structure of asperenone has been experimentally determined and reported. Asperenone crystallizes in a monoclinic system, space group C2/c, with unit cell parameters a = 21.2390(4) Å, b = 7.9176(1) Å, c = 19.7493(4) Å, β = 100.2770(8)°, and Z = 8 [1]. The crystal structure reveals that the polyene chain is slightly twisted relative to the plane of the benzene ring [1]. In contrast, many related Aspergillus phenylpolyenes lack published high-resolution crystal structures, limiting their utility in structure-based drug design.

Structural biology X-ray crystallography Molecular modeling

Asperenone NMR and Mass Spectral Reference Data: Vendor-Independent Identity Confirmation

Comprehensive spectroscopic characterization data for asperenone is available, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy [1]. The NMR spectral library includes reference spectra for asperenone that enable independent identity verification [2]. Unlike many research-grade natural products that lack publicly accessible reference spectra, asperenone's spectroscopic fingerprint is documented and traceable, facilitating QC/QA workflows and reducing reliance on vendor-supplied certificates of analysis alone.

Analytical chemistry Quality control Compound authentication

Asperenone Research Application Scenarios: Where This Compound Delivers Verifiable Experimental Value


Cardiovascular and Thrombosis Research Requiring Dual 15-LOX and Platelet Aggregation Inhibition

Asperenone is indicated for studies investigating the intersection of lipoxygenase-mediated inflammatory signaling and platelet activation pathways. Its experimentally validated dual inhibition profile—15-LOX IC50 = 0.3 mM and human platelet aggregation IC50 = 0.23 mM [1]—enables simultaneous interrogation of both targets in a single experimental system. This dual activity is particularly relevant for atherosclerosis and thrombosis models where 15-LOX-derived lipid mediators and platelet function converge.

Polypharmacology Profiling and Enzyme Selectivity Screening in Natural Product Drug Discovery

For researchers building panels of fungal metabolites for enzyme inhibition screening, asperenone offers a quantitatively characterized inhibition fingerprint across eight clinically relevant enzymes (HMGR, HNE, SQS, Tyrosinase, XO, LOX, MMP2, MMP9) [2]. Its distinct profile relative to structural analogues asperyellone, hydroasperyellone, CHEMBL1715716, and CHEMBL2152350 [2] makes it a valuable comparator in multi-target natural product libraries, particularly when assessing structure-activity relationships within the Aspergillus phenylpolyene class.

Targeted Antifungal Discovery: Ophiostoma Species Pathogenesis and Narrow-Spectrum Agent Development

Asperenone's demonstrated antifungal activity against Ophiostoma crassivaginatum and O. piliferum [3] positions it as a lead-like probe for investigating Ophiostoma-related plant diseases (e.g., blue stain in timber) or for exploring narrow-spectrum antifungal strategies. Its species-specific inhibition pattern may offer advantages over broad-spectrum antifungals by reducing off-target ecological effects in agricultural or forestry applications.

Computational Chemistry and Structure-Based Drug Design Requiring Experimentally Validated Molecular Geometry

Asperenone's experimentally determined crystal structure—monoclinic, space group C2/c, with full unit cell parameters (a = 21.2390(4) Å, b = 7.9176(1) Å, c = 19.7493(4) Å, β = 100.2770(8)°) [4]—provides a reliable starting geometry for molecular docking, pharmacophore modeling, and quantum mechanical calculations. Unlike purely computationally modeled structures, asperenone's crystallographic data reduces conformational uncertainty and improves docking reproducibility, making it a preferred reference compound for structure-based design of phenylpolyene-derived inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asperenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.